N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide
Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a benzoxazepine derivative featuring a 3-(trifluoromethyl)benzamide substituent. The benzoxazepine core provides a rigid bicyclic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or CNS-targeted drug development. Its molecular formula is C20H17F3N2O3, with a molecular weight of 390.36 g/mol.
Propriétés
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-2-24-8-9-27-16-7-6-14(11-15(16)18(24)26)23-17(25)12-4-3-5-13(10-12)19(20,21)22/h3-7,10-11H,2,8-9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRPPIQDKCOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
- Molecular Formula : C15H20F3N2O
- Molecular Weight : 306.33 g/mol
- CAS Number : 922055-28-5
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cytokine Release : Benzoxazepines have been shown to suppress interleukin (IL)-17 release in human T-helper 17 (TH17) cells. This suppression is thought to occur via an induced-fit binding mode to the nuclear receptor RORγt, which is crucial for TH17 cell differentiation and function .
- Anti-Diabetic Potential : Similar compounds in the benzoxazepine family have been investigated for their roles in treating Type 1 and Type 2 diabetes. They appear to influence metabolic pathways that regulate insulin sensitivity and glucose homeostasis .
- Antitumor Activity : Some studies suggest that benzoxazepines may exhibit antitumor properties by modulating pathways involved in cell proliferation and apoptosis. The trifluoromethyl group is believed to enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .
Biological Activity Data
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on IL-17 Release : A study demonstrated that benzoxazepines could significantly reduce IL-17 levels in vitro, suggesting a therapeutic potential for autoimmune diseases where IL-17 plays a pivotal role .
- Diabetes Management Research : Another research effort focused on the use of related benzoxazepine derivatives in animal models of diabetes, showing improvements in glucose tolerance tests and insulin sensitivity .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that benzoxazepine derivatives could induce apoptosis and inhibit growth in a dose-dependent manner, supporting their potential as anticancer agents .
Comparaison Avec Des Composés Similaires
Key Structural Differences
The compound shares structural similarities with two analogs:
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS 922128-36-7)
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide (CAS 922054-59-9)
Core Similarities : All three compounds retain the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl backbone.
Key Variations :
- Target Compound : Aromatic 3-(trifluoromethyl)benzamide group.
- Analog 1 : Aliphatic cyclohexanecarboxamide substituent.
- Analog 2 : Aliphatic cyclopentyl-propanamide chain.
Physicochemical Properties
*Predicted based on substituent chemistry.
Pharmacological Implications
- Target Compound : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors like sorafenib .
- Analog 1 : The cyclohexane group may reduce solubility but improve membrane permeability, common in CNS drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
